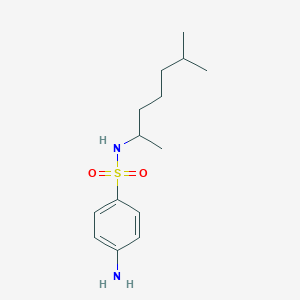![molecular formula C12H9ClN2O3S B13877870 Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate ester and an amide linkage to a chlorinated thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate typically involves a multi-step process:
Formation of the Amide Linkage: The initial step involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-methylpyridine in the presence of a base such as triethylamine. This reaction forms the amide bond between the thiophene and pyridine rings.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is unique due to the combination of its pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H9ClN2O3S |
|---|---|
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-12(17)7-4-5-14-6-8(7)15-11(16)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,16) |
Clé InChI |
YILXNDXVNCSGEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
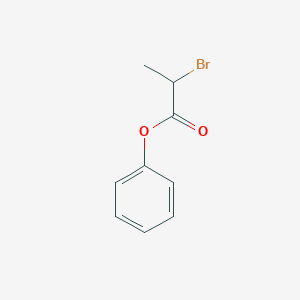


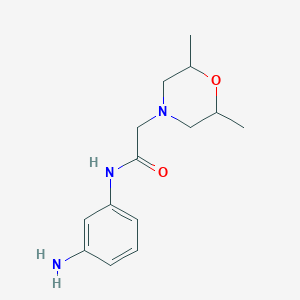
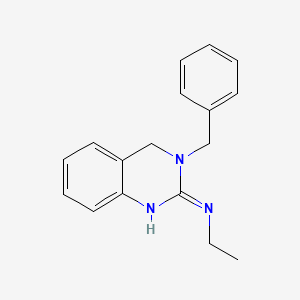
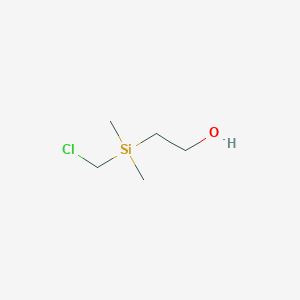
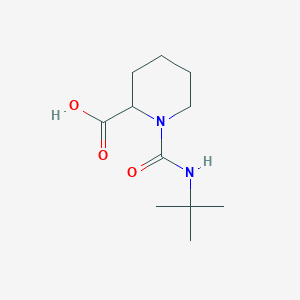
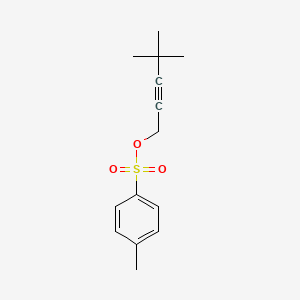
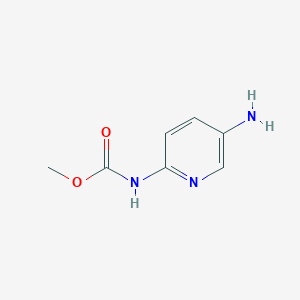
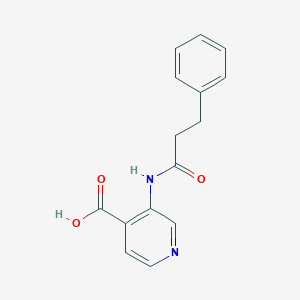
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)
